N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring through an amine group. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-5-methoxyaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, making the compound a subject of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylacetic acid
- 2-Fluoro-5-methoxyphenylhydrazine
Uniqueness
N-(2-Fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine stands out due to its unique combination of a fluorine atom and a methoxy group on the phenyl ring, coupled with a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10FN3O |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
N-(2-fluoro-5-methoxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3O/c1-15-8-2-3-9(11)10(4-8)14-7-5-12-13-6-7/h2-6,14H,1H3,(H,12,13) |
InChI Key |
CITJARHPXZMEEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
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